2-(2-Fluoro-4-methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Fluoro-4-methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with a complex structure that includes fluorine, methoxy, and methylthio functional groups attached to a phenyl ring, along with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The initial step involves the synthesis of the phenyl intermediate, which includes the introduction of the fluoro, methoxy, and methylthio groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Formation of the Dioxaborolane Moiety: The next step involves the formation of the dioxaborolane moiety. This can be achieved through the reaction of the phenyl intermediate with a boronic acid derivative under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane (DCM) or THF, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(2-Fluoro-4-methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but generally involves the compound binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Fluoro-4-methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the methylthio group.
2-(2-Fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the methoxy group.
2-(4-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the fluoro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H20BFO3S |
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Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxy-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3S/c1-13(2)14(3,4)19-15(18-13)9-7-8-10(17-5)12(20-6)11(9)16/h7-8H,1-6H3 |
InChI Key |
SMMNWKAIFYFNRV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)SC)F |
Origin of Product |
United States |
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